N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N2OS/c19-18(20,21)14-9-5-4-8-13(14)17(24)22-10-16-23-15(11-25-16)12-6-2-1-3-7-12/h4-5,8-9,11-12H,1-3,6-7,10H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSSLIBSFZXKTAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CSC(=N2)CNC(=O)C3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
The compound's molecular formula is , with a molecular weight of 338.37 g/mol. Its structure features a thiazole ring, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₇F₃N₂S |
| Molecular Weight | 338.37 g/mol |
| IUPAC Name | This compound |
| InChI Key | ZFQZKXGZLZVYQH-UHFFFAOYSA-N |
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including compounds similar to this compound. The thiazole moiety has been linked to the inhibition of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Mechanism of Action : The compound interacts with specific molecular targets involved in cancer progression. For instance, it may inhibit Bcl-2 proteins, leading to increased apoptosis in cancer cells .
- Case Study : A study evaluated the cytotoxic effects of various thiazole derivatives on A-431 and Jurkat cell lines, revealing IC50 values below that of standard chemotherapeutics like doxorubicin, indicating strong anticancer properties .
Antimicrobial Activity
This compound also exhibits promising antimicrobial activity against a range of pathogens.
- Efficacy : The compound has shown effectiveness against Gram-positive and Gram-negative bacteria, with structure-based modifications enhancing its antibacterial properties .
- Research Findings : In vitro assays demonstrated that derivatives with electron-donating groups on the phenyl ring exhibited enhanced antibacterial activity compared to their counterparts .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
- Thiazole Ring : Essential for anticancer and antimicrobial activities.
- Trifluoromethyl Group : Enhances lipophilicity and may improve cell membrane penetration.
Research indicates that modifications at the phenyl ring position can significantly alter the compound's potency against various targets .
Scientific Research Applications
Pharmacological Applications
1.1 Antimicrobial Activity
The compound has been studied for its antimicrobial properties against a variety of pathogens. Research indicates that thiazole derivatives, including those similar to N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2-(trifluoromethyl)benzamide, exhibit significant antibacterial and antifungal activities. For instance, derivatives of thiazole have shown efficacy against both Gram-positive and Gram-negative bacteria as well as fungi, suggesting potential use in treating infections caused by resistant strains .
1.2 Anticancer Properties
In vitro studies have demonstrated that compounds containing thiazole rings can inhibit the proliferation of cancer cells. Specifically, derivatives with similar structures have been evaluated against various cancer cell lines, showing promising results in reducing cell viability in estrogen receptor-positive human breast adenocarcinoma (MCF7) cells . The molecular docking studies further support the hypothesis that these compounds interact effectively with biological targets involved in cancer progression.
Mechanistic Insights
2.1 Molecular Docking Studies
Molecular docking studies provide insights into how this compound interacts with specific biological receptors. For example, studies involving similar thiazole compounds have utilized software such as Schrodinger to simulate binding interactions with target proteins, revealing critical binding affinities and modes of action that contribute to their biological activity .
Chemical Synthesis and Characterization
3.1 Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthesis pathways often include the formation of the thiazole ring followed by the introduction of the trifluoromethyl group and subsequent coupling reactions to form the final amide structure .
3.2 Characterization Techniques
Characterization of synthesized compounds is crucial for confirming their structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are commonly employed to validate the chemical identity of synthesized compounds .
Case Studies
4.1 Case Study: Antimicrobial Efficacy
A study published in Molecules investigated various thiazole derivatives for their antimicrobial activity against Mycobacterium tuberculosis and other pathogens. The results indicated that certain derivatives exhibited significant inhibition rates comparable to standard antibiotics, highlighting their potential as new therapeutic agents .
4.2 Case Study: Anticancer Activity
In another study focusing on anticancer properties, thiazole-based compounds were evaluated for their cytotoxic effects on multiple cancer cell lines. Results showed that specific modifications to the thiazole structure enhanced anticancer activity, suggesting a structure-activity relationship that could guide future drug design efforts .
Data Tables
Comparison with Similar Compounds
Thiazole Substituents
- Cyclohexyl vs. Aryl Groups: The cyclohexyl group in the target compound contrasts with phenyl or substituted phenyl groups in analogs like N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide derivatives (e.g., 4-(diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide) .
- Electron-Withdrawing vs. Electron-Donating Groups : The trifluoromethyl group in the target compound differs from electron-donating groups (e.g., methoxy in EMAC2060 or methyl in ZINC2278613 ). Such variations influence electronic density, affecting interactions with enzymes or receptors. For instance, trifluoromethyl’s strong electron-withdrawing nature may enhance binding to hydrophobic pockets via dipole interactions .
Benzamide Modifications
- Trifluoromethyl vs. Halogens : Compared to N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide , the target’s trifluoromethyl group offers greater metabolic stability due to reduced susceptibility to oxidative degradation. Halogenated analogs, however, may exhibit stronger halogen bonding with targets like kinases or proteases .
- Positional Isomerism : The 2-(trifluoromethyl) substitution on the benzamide differs from 3- or 4-substituted analogs (e.g., filapixant , which has a 3-substituted benzamide with a morpholinyl group) . Positional changes can drastically alter molecular conformation and target engagement.
Q & A
Basic: What are the common synthetic routes for synthesizing N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2-(trifluoromethyl)benzamide, and how are intermediates characterized?
Methodological Answer:
The compound is typically synthesized via multi-step reactions involving:
Thiazole ring formation : Cyclization of thiourea derivatives with α-halo ketones or esters under basic conditions (e.g., ethanol with triethylamine) .
Amide coupling : Reaction of the thiazole-2-amine intermediate with 2-(trifluoromethyl)benzoyl chloride in pyridine or DMF, followed by purification via column chromatography (silica gel, hexane/EtOAc gradient) .
Intermediate characterization :
- Melting point analysis to assess purity.
- FT-IR to confirm functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for amides).
- NMR spectroscopy (¹H/¹³C) to verify substituent positions and cyclohexyl group integration .
Basic: Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
Key techniques include:
- ¹H/¹³C NMR : Assign peaks for the cyclohexyl group (δ ~1.0–2.5 ppm), thiazole protons (δ ~6.5–7.5 ppm), and trifluoromethylbenzamide (δ ~7.8–8.2 ppm for aromatic protons) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and rule out impurities.
- X-ray crystallography : Resolve absolute configuration, particularly for chiral centers, using programs like SHELXL .
- HPLC : Monitor reaction progress (e.g., C18 column, acetonitrile/water mobile phase) .
Advanced: How can researchers address challenges in achieving high enantiomeric purity during synthesis?
Methodological Answer:
Enantiomeric purity is critical for biological activity. Strategies include:
- Chiral auxiliaries : Use (S)- or (R)-amino acid derivatives to direct stereochemistry during thiazole formation .
- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in coupling reactions to enhance enantioselectivity.
- Crystallographic validation : Resolve crystal structures via SHELX refinement to confirm absolute configuration .
- Chiral HPLC : Separate enantiomers using columns like Chiralpak IA/IB with hexane/isopropanol gradients .
Advanced: How should discrepancies in reported biological activity (e.g., receptor binding vs. cellular assays) be analyzed?
Methodological Answer:
Contradictions may arise from assay conditions or off-target effects. Mitigation steps:
Dose-response curves : Compare IC₅₀ values across assays (e.g., radioligand binding vs. functional cAMP assays) .
Solubility testing : Use DLS or nephelometry to rule out aggregation artifacts in cellular assays.
Off-target profiling : Screen against related receptors (e.g., CB1 vs. CB2) to confirm selectivity .
Molecular docking : Validate binding poses using software like AutoDock Vina, cross-referenced with crystallographic data .
Advanced: What strategies optimize reaction yields for large-scale synthesis of this compound?
Methodological Answer:
Yield optimization involves:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance amide coupling efficiency .
- Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura couplings of aryl groups.
- Temperature control : Reflux in ethanol (80°C) for cyclization vs. room temperature for amide coupling .
- In-line monitoring : Use FT-IR or Raman spectroscopy to track reaction progress in real time.
Advanced: How can structure-activity relationship (SAR) studies guide the rational design of analogs?
Methodological Answer:
SAR-driven design focuses on:
- Trifluoromethyl group : Replace with other electron-withdrawing groups (e.g., NO₂, CF₃O) to modulate electronic effects .
- Cyclohexyl substitution : Test smaller (cyclopentyl) or bulkier (adamantyl) groups to probe steric tolerance in binding pockets .
- Thiazole modifications : Introduce methyl or halogen substituents at the 4-position to enhance metabolic stability .
- Bioisosteric replacement : Substitute the benzamide with thieno[2,3-d]pyrimidine to improve solubility .
Basic: How is the compound’s stability under physiological conditions evaluated?
Methodological Answer:
Stability assays include:
- pH-dependent degradation : Incubate in buffers (pH 1–10) at 37°C, monitor via HPLC for decomposition products .
- Plasma stability : Incubate with human plasma (1–24 hrs), quantify parent compound using LC-MS/MS.
- Light/heat stress testing : Expose solid/liquid samples to 40–60°C or UV light, track degradation by TLC/NMR .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
